molecular formula C24H18ClNO3S B2927324 [6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone CAS No. 866895-62-7

[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone

Cat. No. B2927324
CAS RN: 866895-62-7
M. Wt: 435.92
InChI Key: RFTJJEBUYHXFHU-UHFFFAOYSA-N
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Description

“[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone” is a chemical compound with the molecular formula C24H18ClNO3S and a molecular weight of 435.92 .


Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols such as the Suzuki–Miyaura coupling are commonly used . This process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This nucleus is present in numerous biological compounds and has a wide range of applications in various fields .


Chemical Reactions Analysis

The chemical reactions involving this compound can include a variety of transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are often facilitated by the boron moiety in the organoboron compounds .

Scientific Research Applications

Photophysical Properties and Biological Labeling

A study detailed the synthesis, characterization, and photophysical properties of a series of luminescent rhenium(I) polypyridine maleimide complexes, which exhibit intense and long-lived photoluminescence. These complexes were utilized as thiol-specific luminescent labels for biological molecules, demonstrating their potential in biological labeling and imaging applications (Lo et al., 2002).

Synthetic Methodologies for Quinoline Derivatives

Another research effort reported the one-pot synthesis of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids from dapsone, highlighting an eco-friendly and operationally simple synthesis pathway. This work underscores the versatility of quinoline derivatives in synthetic chemistry and their potential as anticancer agents (Javadi & Azizian, 2016).

Antimicrobial and Antioxidant Applications

Research into chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety has shown that these compounds possess promising anticancer activity. The study emphasizes the therapeutic potential of quinoline derivatives in addressing various diseases, including cancer (Ghorab et al., 2016).

Molecular Docking and Anticancer Evaluation

A novel phosphodiesterase 4 inhibitor, CHF6001, designed for pulmonary diseases, demonstrated potent anti-inflammatory properties and a wide therapeutic window, highlighting the importance of quinoline derivatives in developing new therapeutic agents (Villetti et al., 2015).

properties

IUPAC Name

[6-chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3S/c1-15-8-10-19(12-16(15)2)30(28,29)24-20-13-18(25)9-11-22(20)26-14-21(24)23(27)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTJJEBUYHXFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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